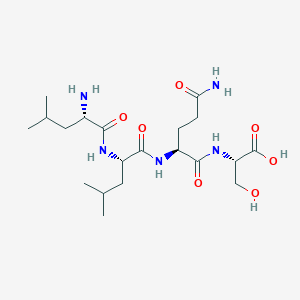
L-Leucyl-L-leucyl-L-glutaminyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-leucyl-L-glutaminyl-L-serine is a tetrapeptide composed of the amino acids leucine, glutamine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-leucyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-leucyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidative modifications of amino acid side chains.
Deamidation: Conversion of glutamine residues to glutamic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide.
Deamidation: Often occurs under mild acidic or basic conditions.
Major Products
Hydrolysis: Produces individual amino acids (leucine, glutamine, serine).
Oxidation: Results in oxidized amino acid residues.
Deamidation: Produces glutamic acid from glutamine residues.
Scientific Research Applications
L-Leucyl-L-leucyl-L-glutaminyl-L-serine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based materials and as a flavor enhancer in the food industry
Mechanism of Action
The mechanism of action of L-Leucyl-L-leucyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may modulate enzyme activity by binding to active sites or alter receptor signaling pathways by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the peptide is used .
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-leucine: A dipeptide with similar structural features.
L-Glutaminyl-L-serine: Another dipeptide with glutamine and serine residues.
Semaglutide: A peptide with a similar sequence used in diabetes treatment
Uniqueness
L-Leucyl-L-leucyl-L-glutaminyl-L-serine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic (leucine) and hydrophilic (glutamine, serine) residues allows for versatile interactions with various biological molecules.
Properties
CAS No. |
570411-78-8 |
|---|---|
Molecular Formula |
C20H37N5O7 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C20H37N5O7/c1-10(2)7-12(21)17(28)24-14(8-11(3)4)19(30)23-13(5-6-16(22)27)18(29)25-15(9-26)20(31)32/h10-15,26H,5-9,21H2,1-4H3,(H2,22,27)(H,23,30)(H,24,28)(H,25,29)(H,31,32)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
QKSPQLLJGYHBBJ-AJNGGQMLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3,5-dimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14226101.png)
methanone](/img/structure/B14226104.png)
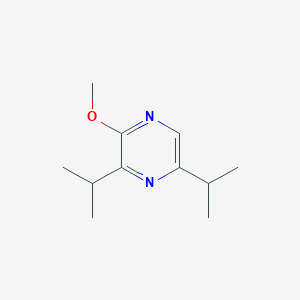
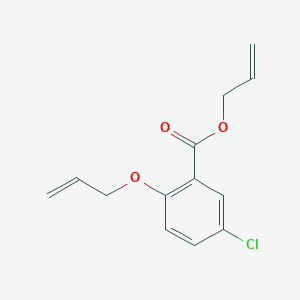

![4-Amino-1-[(4-bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14226147.png)
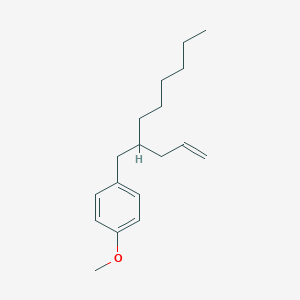
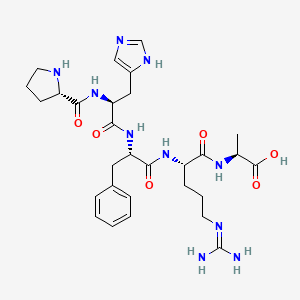
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
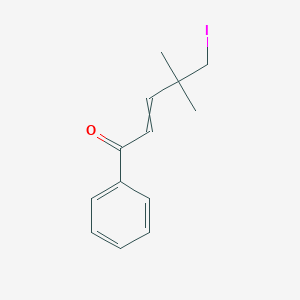

![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
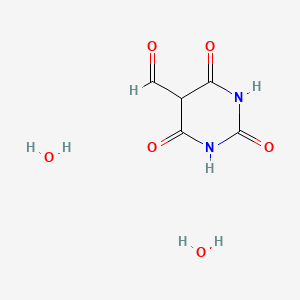
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-diol](/img/structure/B14226186.png)
